molecular formula C18H17NO3S B2991146 (E)-3-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acrylamide CAS No. 1428381-77-4

(E)-3-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acrylamide

Cat. No.: B2991146
CAS No.: 1428381-77-4
M. Wt: 327.4
InChI Key: WJSIORIKWDSYFG-AATRIKPKSA-N
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Description

(E)-3-(Furan-2-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acrylamide is a synthetic acrylamide derivative featuring dual heterocyclic substituents: a furan-2-yl group at the α,β-unsaturated carbonyl position and a branched N-alkyl chain comprising furan-3-ylmethyl and thiophen-2-yl ethyl groups.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c20-18(6-5-16-3-1-10-22-16)19(13-15-8-11-21-14-15)9-7-17-4-2-12-23-17/h1-6,8,10-12,14H,7,9,13H2/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSIORIKWDSYFG-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)N(CCC2=CC=CS2)CC3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)N(CCC2=CC=CS2)CC3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acrylamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and neuropharmacological contexts. This article synthesizes existing research on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a furan ring system and a thiophene moiety, which are known to contribute to various biological activities. Its molecular formula is C15H15N3O3C_{15}H_{15}N_{3}O_{3} with a molecular weight of approximately 275.304 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds containing furan and thiophene rings have demonstrated significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Neuropharmacological Effects : Some derivatives modulate nicotinic acetylcholine receptors, which are implicated in anxiety and depression.

Studies have shown that compounds structurally related to this compound can inhibit cell proliferation and induce apoptosis through various mechanisms:

  • Cell Cycle Arrest : Induction of G1 or G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Activation of caspases leading to programmed cell death.

Case Studies

  • In Vitro Studies : In a study involving human cancer cell lines, the compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
  • In Vivo Studies : Animal models treated with this compound showed significant tumor regression compared to control groups, supporting its potential as an anticancer agent.

Research has indicated that related compounds act as positive allosteric modulators of nicotinic acetylcholine receptors, particularly the α7 subtype, which is associated with anxiolytic effects:

  • Anxiolytic-like Activity : Behavioral studies in rodents showed that administration of the compound resulted in reduced anxiety-like behaviors in established models such as the elevated plus maze.

Case Studies

  • Behavioral Assessments : In experiments, doses as low as 0.5 mg/kg produced significant anxiolytic effects without notable side effects.
  • Receptor Interaction Studies : Binding assays confirmed that the compound selectively interacts with α7 nicotinic receptors, enhancing their activity.

Comparative Analysis of Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)Reference
(E)-3-Furan-2-yl-N-p-tolyl-acrylamideStructureAnticancer5.0
3-Furan-2-yl-N-methyl-acrylamideStructureAnxiolytic10.0
(E)-3-Furan-2-yl-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)prop-2-enamideStructureAnticancer/Neuroprotective4.5

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their pharmacological profiles are summarized below:

Compound Name Substituents (R1, R2) Biological Activity Key Targets Reference
Target Compound R1: Furan-2-yl; R2: Furan-3-ylmethyl + Thiophen-2-yl ethyl Inferred: Potential α7 nAChR/CaV2.2 modulation (based on SAR) α7 nAChR, CaV2.2 N/A
DM497 [(E)-3-(Thiophen-2-yl)-N-(p-tolyl)acrylamide] R1: Thiophen-2-yl; R2: p-Tolyl Antinociceptive (reduces oxaliplatin-induced neuropathic pain); α7 nAChR PAM α7 nAChR
DM490 [(E)-3-(Furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] R1: Furan-2-yl; R2: Methyl + p-Tolyl Inhibits DM497’s antinociception; α7 nAChR antagonist α7 nAChR, α9α10 nAChR
PAM-2 [(E)-3-(Furan-2-yl)-N-(p-tolyl)acrylamide] R1: Furan-2-yl; R2: p-Tolyl Prototype α7 nAChR PAM; antinociceptive via CaV2.2 inhibition α7 nAChR, CaV2.2
Compound 28 [5-((E)-3-(Thiophen-2-yl)acrylamido)-2-morpholinobenzamide] R1: Thiophen-2-yl; R2: Morpholinobenzamide Antimicrobial (Sortase A inhibition in Staphylococcus aureus) Sortase A enzyme
Compound 5112 [(Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide] R1: Thien-2-yl; R2: Propyl + 4-Nitrophenyl Inferred: Anticancer/antimicrobial (structural similarity to cinnamamide derivatives) Undetermined

Structure-Activity Relationship (SAR) Insights

Heterocyclic α,β-Unsaturated Moieties: Furan vs. Thiophene: Thiophene-containing analogs (e.g., DM497) exhibit stronger antinociceptive activity compared to furan derivatives (e.g., DM490), likely due to enhanced lipophilicity and receptor binding . Dual Heterocycles: The target compound’s dual furan/thiophene substituents may enhance binding versatility but could introduce steric hindrance, reducing efficacy at α7 nAChRs compared to single-heterocycle analogs like DM497 .

N-Alkyl Substituents :

  • Branched Chains : The furan-3-ylmethyl and thiophen-2-yl ethyl groups in the target compound may improve solubility compared to p-tolyl groups (DM497/DM490) but reduce blood-brain barrier penetration, limiting central nervous system activity .
  • Methylation Effects : N-Methylation (as in DM490) converts α7 nAChR modulation from PAM to antagonist activity, suggesting the target compound’s unmodified N-alkyl chain could retain PAM-like properties .

Pharmacological Targets :

  • α7 nAChR vs. CaV2.2 : Thiophene analogs (DM497) primarily target α7 nAChRs, while furan derivatives (PAM-2) show dual activity at α7 nAChRs and CaV2.2 channels. The target compound’s activity may depend on substituent electronegativity and steric effects .

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